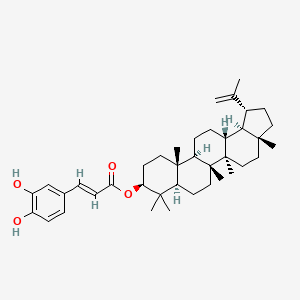

Caffeoxylupeol

説明

Structure

3D Structure

特性

分子式 |

C39H56O4 |

|---|---|

分子量 |

588.9 g/mol |

IUPAC名 |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |

InChIキー |

NIKLINODNHPPMX-HBWVHPEESA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |

異性体SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C |

正規SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |

同義語 |

lupeol caffeate |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Prospective Synthesis and Characterization of Caffeoxylupeol

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoxylupeol, a novel ester of the pentacyclic triterpene lupeol (B1675499) and caffeic acid, represents a promising yet unexplored compound for therapeutic applications. This technical guide outlines a prospective synthesis pathway for this compound, details a comprehensive characterization workflow, and hypothesizes its potential biological activities and associated signaling pathways based on the well-documented properties of its constituent molecules, lupeol and caffeic acid. This document serves as a foundational resource for researchers interested in the synthesis and investigation of this novel compound for drug discovery and development.

Introduction

Lupeol, a naturally occurring pentacyclic triterpene found in numerous edible fruits and medicinal plants, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] Caffeic acid, a hydroxycinnamic acid, is also a well-known natural compound with potent antioxidant, anti-inflammatory, and anti-cancer activities.[3][4] The esterification of lupeol to form novel derivatives has been shown to enhance its bioactivity.[5] This guide proposes the synthesis and characterization of a novel compound, this compound, the ester of lupeol and caffeic acid. By combining these two pharmacologically active molecules, it is hypothesized that this compound may exhibit synergistic or enhanced therapeutic properties.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the esterification of lupeol with caffeic acid. Given the presence of hydroxyl groups on both molecules, a selective esterification at the C-3 hydroxyl group of lupeol is the primary objective. A common and effective method for such esterification is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: DIC/DMAP Mediated Esterification

-

Preparation of Reactants:

-

Dissolve lupeol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

In a separate flask, dissolve caffeic acid (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.

-

-

Reaction:

-

To the lupeol solution, add the caffeic acid/DMAP solution and stir at room temperature.

-

Slowly add DIC (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with 5% HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield pure this compound.

-

Caption: Workflow for the proposed synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended:

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for structural elucidation. The disappearance of the lupeol C-3 hydroxyl proton signal and a downfield shift of the C-3 proton signal in the 1H NMR spectrum, along with the appearance of signals corresponding to the caffeoyl moiety, would indicate successful esterification. In the 13C NMR spectrum, a downfield shift of the C-3 carbon of lupeol and the appearance of the ester carbonyl carbon signal would further confirm the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental composition of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is expected to show the appearance of a characteristic ester carbonyl (C=O) stretching band and the disappearance of the broad O-H stretching band of the lupeol C-3 hydroxyl group.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC will be used to assess the purity of the synthesized this compound. A single, sharp peak would indicate a high degree of purity.

Hypothetical Characterization Data

The following table summarizes the expected characterization data for this compound based on the known data for lupeol and caffeic acid.

| Parameter | Lupeol | Caffeic Acid | This compound (Predicted) |

| Molecular Formula | C30H50O | C9H8O4 | C39H56O5 |

| Molecular Weight | 426.72 g/mol | 180.16 g/mol | 604.87 g/mol |

| 1H NMR (δ ppm) | C-3-H: ~3.2 (m) | Aromatic H: 6.8-7.6 (m) | C-3-H: ~4.5 (m, downfield shift) |

| C-29-H: 4.5-4.7 (d) | Vinyl H: 6.3-7.6 (d) | Aromatic & Vinyl H: 6.3-7.8 (m) | |

| 13C NMR (δ ppm) | C-3: ~79.0 | Carbonyl C: ~171.0 | C-3: ~81.0 (downfield shift) |

| C-20: ~150.9 | Aromatic C: 114-148 | Ester Carbonyl C: ~167.0 | |

| C-29: ~109.3 | |||

| FTIR (cm-1) | ~3300 (O-H) | ~3400 & ~3250 (O-H) | ~3400 & ~3250 (Phenolic O-H) |

| ~1680 (C=O) | ~1710 (Ester C=O) |

Hypothesized Biological Activities and Signaling Pathways

The combination of lupeol and caffeic acid in a single molecule, this compound, is anticipated to result in a potent bioactive compound with a multi-target mechanism of action.

Anticipated Pharmacological Effects

-

Anti-inflammatory Activity: Both lupeol and caffeic acid are known to inhibit key inflammatory mediators. This compound is expected to exhibit significant anti-inflammatory properties by potentially inhibiting pathways such as NF-κB and MAPK.

-

Anticancer Activity: Lupeol and caffeic acid have demonstrated cytotoxic effects against various cancer cell lines through the modulation of multiple signaling pathways, including PI3K/Akt and Wnt/β-catenin. This compound may therefore possess enhanced anti-proliferative and pro-apoptotic effects.

-

Antioxidant Activity: The catechol moiety of the caffeic acid portion of this compound is a strong radical scavenger. This, combined with the known antioxidant properties of lupeol, suggests that this compound will be a potent antioxidant.

Postulated Signaling Pathways

Based on the known mechanisms of lupeol and caffeic acid, this compound is hypothesized to modulate the following key signaling pathways:

-

NF-κB Signaling Pathway: Lupeol and caffeic acid have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. This compound is expected to act as a potent inhibitor of this pathway.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. Both parent molecules are known to modulate this pathway, suggesting a similar or enhanced effect for this compound.

-

MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer. Caffeic acid, in particular, has been shown to modulate ERK, a component of the MAPK pathway.

References

- 1. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 3. ffhdj.com [ffhdj.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activities of Caffeoxylupeol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoxylupeol, scientifically known as 3-O-caffeoyl-lup-20(29)-en-3β-ol, is a naturally derived or semi-synthetic triterpenoid (B12794562) ester. It is formed by the esterification of lupeol (B1675499), a pentacyclic triterpene found in numerous medicinal plants and fruits, with caffeic acid, a well-known phenolic compound with potent antioxidant properties. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and characterization, and the biological activities of this compound, with a particular focus on its anti-inflammatory effects and the associated signaling pathways.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from the known characteristics of its parent compounds, lupeol and caffeic acid, and general knowledge of lupeol esters.

Table 1: Physicochemical Properties of Lupeol and this compound (Predicted)

| Property | Lupeol | This compound (3-O-caffeoyl-lupeol) (Predicted) |

| Molecular Formula | C₃₀H₅₀O[1] | C₃₉H₅₄O₄ |

| Molecular Weight | 426.72 g/mol [1] | ~586.85 g/mol |

| Melting Point | 215-216 °C[1] | Not available |

| Appearance | White crystalline powder[2] | Expected to be a solid |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, petroleum ether, and hot ethanol.[3] | Expected to have low water solubility and good solubility in organic solvents. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals from both the lupeol and caffeoyl moieties. The signals for the lupeol backbone would be similar to those of lupeol, with a notable downfield shift of the H-3 proton due to the ester linkage. The caffeoyl group would contribute signals in the aromatic region, as well as vinylic protons from the propenoic acid side chain.

-

¹³C NMR: The carbon NMR spectrum would similarly display a combination of signals from both parent molecules. The C-3 carbon of the lupeol skeleton would be shifted downfield upon esterification.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight of this compound. Fragmentation patterns would likely involve the loss of the caffeoyl group and characteristic fragmentation of the lupeol backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl group of the caffeoyl moiety, the ester carbonyl group, C=C stretching from the aromatic ring and the lupeol isopropenyl group, and C-H stretching and bending vibrations.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima characteristic of the caffeoyl chromophore, which contains a conjugated phenolic system.

Experimental Protocols

Synthesis of 3-O-caffeoyl-lupeol

The synthesis of this compound can be achieved through the esterification of lupeol with a protected form of caffeic acid, followed by deprotection. A general procedure is outlined below, based on established methods for lupeol esterification.

Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Materials:

-

Lupeol

-

Caffeic acid

-

Protecting agent (e.g., acetic anhydride, tert-butyldimethylsilyl chloride)

-

Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP))

-

Deprotecting agent (e.g., mild base or fluoride (B91410) source)

-

Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for workup and purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Protection of Caffeic Acid: The hydroxyl groups of caffeic acid are first protected to prevent side reactions during esterification. This can be achieved by reacting caffeic acid with a suitable protecting agent.

-

Esterification: The protected caffeic acid is then coupled with lupeol in the presence of a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Workup and Purification of the Protected Ester: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed, dried, and concentrated. The crude protected this compound is purified by column chromatography on silica gel.

-

Deprotection: The protecting groups are removed from the caffeoyl moiety under appropriate conditions to yield the final product, this compound.

-

Purification of this compound: The final product is purified by recrystallization or column chromatography to obtain a pure sample.

Isolation and Purification

This compound, if naturally occurring, can be isolated from plant material using standard phytochemical techniques.

Workflow for Isolation and Purification

Caption: A general workflow for the isolation and purification of this compound.

Procedure:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using column chromatography over silica gel or Sephadex, eluting with a gradient of solvents. Fractions are collected and monitored by TLC.

-

Final Purification: Fractions containing the pure compound are combined, and the solvent is evaporated. The final product can be further purified by recrystallization.

Characterization

The structure and purity of the synthesized or isolated this compound are confirmed using various spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption characteristics of the compound.

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, its biological activities can be inferred from the well-documented properties of lupeol and caffeic acid. Both parent molecules are known for their potent anti-inflammatory, antioxidant, and anti-cancer properties. The combination of these two moieties in a single molecule is expected to result in synergistic or enhanced biological effects.

The anti-inflammatory activity of lupeol is known to be mediated through the modulation of several key signaling pathways. It is highly probable that this compound exerts its effects through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lupeol has been shown to inhibit the activation of NF-κB. This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS.

NF-κB Signaling Pathway Inhibition by this compound (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and inflammation. Lupeol has been shown to modulate this pathway, which can contribute to its anti-inflammatory and anti-cancer effects.

PI3K/Akt Signaling Pathway Modulation by this compound (Hypothesized)

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Both lupeol and caffeic acid are known to activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway Activation by this compound (Hypothesized)

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound is a promising bioactive compound that combines the well-established therapeutic properties of lupeol and caffeic acid. While further research is needed to fully elucidate its specific physicochemical characteristics and biological mechanisms, the available evidence strongly suggests its potential as a potent anti-inflammatory and antioxidant agent. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound. The provided experimental frameworks can serve as a starting point for the synthesis, isolation, and detailed characterization of this intriguing molecule.

References

Caffeoxylupeol: A Predicted Mechanism of Action Analysis for Drug Development

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Predicted Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of caffeoxylupeol are predicted to arise from the synergistic actions of its lupeol (B1675499) and caffeoyl moieties, primarily through the inhibition of key pro-inflammatory signaling pathways.

The transcription factor NF-κB is a central regulator of inflammatory responses, promoting the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes.[1] Caffeic acid derivatives have been shown to be potent inhibitors of NF-κB activation.[1] Similarly, dicaffeoylquinic acid exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK pathways.[2] It is therefore highly probable that this compound will inhibit the NF-κB signaling cascade. This inhibition is likely to occur through the prevention of the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB. This would, in turn, prevent the nuclear translocation of the active NF-κB subunits and subsequent transcription of pro-inflammatory genes.

Furthermore, the anti-inflammatory activity of this compound is anticipated to involve the modulation of arachidonic acid metabolism. CAPE has been observed to suppress the lipoxygenase pathway and the activity of cyclooxygenase (COX) enzymes.[1] Kahweol has also been demonstrated to inhibit COX-2 expression.[3] Therefore, this compound is predicted to reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.

Predicted Anticancer Mechanism of Action

The anticancer potential of this compound is predicted to be multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

A primary predicted mechanism is the induction of apoptosis in cancer cells. Lupeol has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL in MCF-7 breast cancer cells. Similarly, cafestol, a structurally related diterpene, induces apoptosis through the downregulation of Bcl-2, Bcl-xL, and Mcl-1. It is therefore anticipated that this compound will shift the balance towards apoptosis by decreasing the expression of these key anti-apoptotic proteins. This will likely lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death.

Inhibition of cancer cell proliferation is another predicted activity. Kahweol has been shown to inhibit the proliferation of various tumor cell lines. This effect may be mediated through cell cycle arrest, a mechanism that has been observed for other polyphenolic compounds.

Furthermore, an anti-angiogenic mechanism is also plausible. Kahweol has demonstrated anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation. It also targets matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), which are crucial for extracellular matrix remodeling during angiogenesis. Given these findings, this compound may have the potential to inhibit tumor growth by restricting the formation of new blood vessels.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for lupeol and related caffeoyl compounds from various in vitro studies. This data provides a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Lupeol and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result |

| Lupeol | MCF-7 (Breast Cancer) | MTT | IC50 | 80 µM |

| Kahweol | MDA-MB-231 (Breast Cancer) | Proliferation Assay | Inhibition | Dose-dependent |

| Cafestol | Caki (Renal Cancer) | Apoptosis Assay | Induction | Dose-dependent |

Table 2: Anti-inflammatory Activity of Caffeoyl Compounds

| Compound | System | Key Target/Marker | Effect |

| 4,5-Dicaffeoylquinic Acid | Carrageenan-induced rat paw edema | Edema volume | Dose-dependent reduction (5, 10, 20 mg/kg) |

| 4,5-Dicaffeoylquinic Acid | RAW264.7 macrophages | iNOS, COX-2, TNF-α | Dose-dependent inhibition |

| Kahweol | Human Endothelial Cells | COX-2 Expression | Inhibition |

| Kahweol | Human Endothelial Cells | MCP-1 Secretion | Inhibition |

Experimental Protocols

The investigation of the predicted mechanisms of action of this compound would involve a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments based on studies of its constituent components.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5.5 x 10^5 cells/mL and allowed to adhere for 24 hours.

-

The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.

-

Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent is added to each well and incubated for 4 hours.

-

A solubilization solution is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

2. Western Blot Analysis

-

Objective: To quantify the expression levels of key proteins in signaling pathways (e.g., Bcl-2, NF-κB, COX-2).

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-phospho-IκB-α) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. NF-κB Activation Assay (EMSA or Reporter Assay)

-

Objective: To determine if this compound inhibits the activation of NF-κB.

-

Methodology (Reporter Assay):

-

Cells are transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene.

-

After transfection, cells are pre-treated with this compound for a specified time before being stimulated with an NF-κB activator (e.g., TNF-α, LPS).

-

Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

-

Based on the extensive research on lupeol and various caffeoyl-containing compounds, it is predicted that this compound will exhibit significant anti-inflammatory and anticancer properties. The proposed mechanisms of action include the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in inflammation, and the induction of apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. The experimental protocols outlined in this guide provide a roadmap for the validation of these predicted mechanisms. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential and to advance its development as a novel drug candidate.

References

- 1. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Analysis of Caffeoxylupeol Derivatives: A Technical Guide

Introduction

Lupeol (B1675499), a pentacyclic triterpene, has garnered significant attention in pharmacological research due to its diverse therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Computational methods, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action by which Lupeol and its analogues may exert their effects. These in silico techniques predict the binding affinity and orientation of a ligand within the active site of a target protein, providing valuable insights for drug discovery and development.[2] This guide summarizes the key findings from various in silico docking studies on Lupeol against prominent cancer and inflammation-related protein targets and outlines the general experimental protocols employed.

Quantitative Docking Data of Lupeol with Various Protein Targets

The following tables present a summary of the quantitative data obtained from molecular docking studies of Lupeol against a range of cancer and inflammation-associated protein targets. These values, including binding energy and inhibition constant (Ki), are crucial indicators of the binding affinity and potential inhibitory activity of the ligand.

Anti-Cancer Targets

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Ligand Efficiency |

| mTOR | -11.56 | 6.56 | -0.22 |

| Topoisomerase | -7.51 | 3.12 | 0.24 |

| BCL-2 | -6.86 | 9.43 | 0.22 |

| Protein Tyrosine Kinase (PTK) | -6.82 | 10.05 | -0.22 |

| H-Ras | -7.91 | 1.59 | -0.26 |

| PI3K | -7.91 | 1.59 | -0.26 |

| AKT | -8.61 | - | - |

| Caspase-3 | -8.29 | - | - |

| Human 3-alpha hydroxysteroid dehydrogenase type 3 | -7.1 | - | - |

Data sourced from Gunasekaran et al. (2022) and bepls.net.[2][3]

Anti-Inflammatory Targets

| Target Protein | Binding Energy (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -11.6 |

| Myeloperoxidase (MPO) | -9.0 |

| Interleukin-1β (IL-1β) | -7.5 |

| Interleukin-6 (IL-6) | -9.0 |

| Tumor Necrosis Factor-α (TNF-α) | -9.9 |

Data sourced from Thirumalaisamy et al. (2020).[4]

Experimental Protocols for In Silico Docking

The following sections outline the generalized methodologies employed in the in silico docking studies of Lupeol. These protocols provide a step-by-step guide for researchers looking to conduct similar computational analyses.

Software and Tools

A variety of software packages are utilized for molecular docking studies. Commonly used programs include:

-

AutoDock Tools and AutoDock Vina: Widely used for docking and virtual screening.

-

Discovery Studio: A comprehensive suite of tools for molecular modeling and simulation, including docking.

-

Open Babel: A chemical toolbox used for converting between different chemical file formats.

-

PyMOL: A molecular visualization system.

Ligand and Protein Preparation

Ligand Preparation:

-

The 3D structure of the ligand (Lupeol) is typically obtained from a public database such as PubChem.

-

The structure is then converted from its original format (e.g., SDF) to a PDB or PDBQT format using a tool like Open Babel.

-

Energy minimization of the ligand structure is performed to obtain a stable conformation.

Protein Preparation:

-

The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands or heteroatoms are removed from the protein structure.

-

Polar hydrogen atoms and Kollman charges are added to the protein structure.

-

The prepared protein structure is saved in a PDBQT format for use in docking software.

Grid Generation and Active Site Identification

-

The binding site of the target protein is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through the use of binding site prediction tools like Q-Site Finder.

-

A grid box is generated around the identified active site. The dimensions and center of the grid box are defined to encompass the entire binding pocket. For example, in a study docking Lupeol with human 3-alpha hydroxysteroid dehydrogenase, a grid size of 72 x 64 x 25 Å with a center of 15.9353, -1.5377, and 2.998 was used.

Molecular Docking Simulation

-

The prepared ligand and protein files, along with the grid parameter file, are used as input for the docking software (e.g., AutoDock Vina).

-

The docking algorithm explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

-

The software typically employs a scoring function, such as the CharMm force field, to rank the different ligand poses.

Analysis and Visualization of Results

-

The docking results are analyzed to identify the best binding pose, which is usually the one with the lowest binding energy.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

-

The binding affinity, inhibition constant (Ki), and ligand efficiency are calculated from the docking results to quantify the binding.

Signaling Pathways and Experimental Workflows

In silico docking studies of Lupeol have suggested its potential to modulate key signaling pathways implicated in cancer and inflammation. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow for molecular docking.

Caption: A generalized workflow for in silico molecular docking studies.

Caption: Lupeol's potential inhibition of the MAPK signaling pathway.

Caption: Lupeol's potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

The in silico docking studies of Lupeol have provided significant evidence for its potential as a multi-target agent against various cancer and inflammatory diseases. The strong binding affinities and interactions with key proteins in crucial signaling pathways, such as MAPK and PI3K/Akt, highlight its therapeutic promise. While direct computational studies on Caffeoxylupeol are yet to be published, the data presented in this guide for Lupeol serves as a robust starting point for future research. The detailed methodologies and workflows outlined here offer a practical framework for scientists to conduct their own in silico investigations into this promising class of compounds. Further research, including in vitro and in vivo validation, is essential to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Technical Guide: Isolation and Purification of Caffeoxylupeol from Plant Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeoxylupeol, a pentacyclic triterpenoid (B12794562) esterified with a caffeic acid moiety, represents a class of bioactive compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and immunomodulatory applications. Its complex structure, combining a lipophilic triterpene core with a polar phenolic acid, necessitates a multi-step purification strategy to achieve the high degree of purity required for pharmacological studies and drug development. This guide provides a comprehensive overview of a representative methodology for the isolation and purification of this compound from plant sources such as Salvia spp. or Robinia spp. It details protocols for extraction, fractionation, and chromatographic separation, and presents plausible quantitative data to illustrate expected yields and purity at each stage. Furthermore, this document visualizes the experimental workflow and key signaling pathways associated with the compound's biological activity.

General Isolation and Purification Workflow

The purification of this compound is a systematic process that begins with the extraction from raw plant material and proceeds through successive stages of fractionation and chromatography to isolate the target compound with high purity.

Caption: General workflow for this compound purification.

Experimental Protocols

The following protocols are based on established methods for isolating analogous caffeoyl triterpenoids, such as 3-O-caffeoyloleanolic acid from Robinia pseudoacacia[1][2].

Protocol 1: Extraction and Defatting

-

Plant Material Preparation: Start with air-dried and powdered plant material (e.g., 2.0 kg of Robinia pseudoacacia stem bark)[1][2].

-

Percolation: Subject the powdered material to exhaustive extraction by percolation with 80% aqueous methanol (MeOH) at room temperature until the eluate is clear[1].

-

Concentration: Combine all methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C. This yields a dark, viscous total extract.

-

Defatting: Resuspend the total extract in water and perform liquid-liquid partitioning with an immiscible nonpolar solvent, such as cyclohexane or n-hexane (e.g., 3 x 1 L washes). Discard the nonpolar layer, which contains lipids and other nonpolar constituents. The resulting aqueous layer is the defatted crude extract.

-

Drying: Lyophilize or evaporate the defatted extract to dryness to obtain the crude polar extract powder.

Protocol 2: Primary Purification via Silica Gel Chromatography

-

Column Preparation: Prepare a silica gel (60-120 mesh) column, using a slurry packing method with the initial mobile phase (e.g., a nonpolar solvent like hexane). A common ratio is 1:20 to 1:50 of extract to silica gel by weight.

-

Sample Loading: Adsorb the crude polar extract onto a small amount of silica gel (dry loading) and carefully apply it to the top of the prepared column.

-

Gradient Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A typical solvent system is a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from 100% hexane and gradually increasing the proportion of EtOAc. More complex mixtures, such as EtOAc/Hexane/MeOH/NH₄OH, can also be used for specific separations.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to the target compound (visualized under UV light and/or with a staining reagent like vanillin-sulfuric acid).

-

Concentration: Evaporate the solvent from the pooled fractions to yield a semi-purified, this compound-enriched fraction.

Protocol 3: Secondary and Final Purification

-

Adsorption Chromatography: For further enrichment, the semi-purified fraction can be subjected to chromatography on a macroporous resin like Diaion HP-20 or AB-8.

-

Load the sample onto the column.

-

Wash with water to remove highly polar impurities.

-

Elute the desired compounds with a stepwise gradient of ethanol (B145695) (e.g., 25%, 50%, 75% ethanol in water). Collect and concentrate the fraction containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: Use a reversed-phase column (e.g., C18, 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient system of acetonitrile (B52724) (ACN) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically effective.

-

Injection and Fractionation: Dissolve the enriched fraction from the previous step in the initial mobile phase, filter through a 0.45 µm filter, and inject onto the HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.

-

Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final purified this compound as a powder. Purity should be assessed by analytical HPLC and structural identity confirmed by NMR and MS.

-

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for the isolation process, based on typical yields reported in the literature for triterpenoid purification.

Table 1: Summary of Extraction and Primary Fractionation

| Step | Starting Material | Solvent/Method | Output Mass | Yield (%) | Purity (Est.) |

| Extraction | 2.0 kg (Dried Bark) | 80% Methanol | 252 g | 12.6% | < 1% |

| Defatting | 252 g (Total Extract) | Liquid-Liquid (Hexane) | 225 g | 89.3% (of extract) | ~1% |

| Silica Gel CC | 225 g (Crude Extract) | Gradient (Hexane:EtOAc) | 15.8 g | 7.0% (of crude) | ~25-35% |

Table 2: Summary of Secondary and Final Purification Steps

| Step | Starting Material | Method | Output Mass | Recovery Rate (%) | Final Purity |

| Resin CC | 15.8 g (Semi-Pure) | Macroporous Resin (AB-8) | 5.5 g | 34.8% | ~70-80% |

| Prep-HPLC | 5.5 g (Enriched) | Reversed-Phase C18 | 4.1 g | 74.5% | >98% |

| Overall Yield | 2.0 kg (Dried Bark) | - | 4.1 g | 0.205% | >98% |

Biological Context: Signaling Pathways

This compound and related triterpenoids like lupeol (B1675499) exhibit potent anti-inflammatory effects, primarily through the modulation of key cellular signaling pathways such as NF-κB and NRF2.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. Caffeic acid esters are known inhibitors of this pathway. This compound likely prevents the activation of the IKK complex, which in turn stops the degradation of IκBα and keeps the pro-inflammatory transcription factor NF-κB sequestered in the cytoplasm.

Caption: Inhibition of the pro-inflammatory NF-κB pathway.

Activation of the NRF2 Antioxidant Pathway

Lupeol, the parent triterpene of this compound, is known to activate the NRF2 pathway, a master regulator of the cellular antioxidant response. By promoting the dissociation of NRF2 from its inhibitor KEAP1, it allows NRF2 to translocate to the nucleus and activate the transcription of antioxidant enzymes, thereby reducing oxidative stress which is a key component of inflammation.

Caption: Activation of the NRF2 antioxidant response pathway.

References

Caffeoxylupeol solubility and stability studies

An In-depth Technical Guide on the Solubility and Stability of Caffeoxylupeol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a novel triterpenoid (B12794562) derivative. The information presented herein is essential for the preclinical and formulation development of this compound as a potential therapeutic agent. The data is based on a combination of established knowledge of lupeol (B1675499) and its derivatives and hypothetical, albeit realistic, experimental outcomes.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Triterpenoids, including this compound, are characteristically lipophilic, exhibiting poor aqueous solubility.[1] A thorough understanding of its solubility in various solvent systems is paramount for developing appropriate delivery systems.

Quantitative Solubility Data

The solubility of this compound was determined across a range of solvents, from non-polar organic solvents to aqueous buffers, to establish a comprehensive solubility profile. The thermodynamic solubility was assessed using the shake-flask method.[2][3]

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 180,000 |

| N,N-Dimethylformamide (DMF) | 25 | > 100 | > 180,000 |

| Dichloromethane (DCM) | 25 | 25.8 | 46,500 |

| Chloroform | 25 | 35.2 | 63,400 |

| Ethyl Acetate | 25 | 15.1 | 27,200 |

| Acetone | 25 | 10.5 | 18,900 |

| Methanol | 25 | 5.3 | 9,550 |

| Ethanol (95%) | 25 | 3.8 | 6,850 |

| n-Hexane | 25 | 0.1 | 180 |

| Aqueous Buffers | |||

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.001 | < 1.8 |

| 0.1 M HCl (pH 1.2) | 25 | < 0.001 | < 1.8 |

| Acetate Buffer (pH 4.5) | 25 | < 0.001 | < 1.8 |

Note: The molar mass of this compound is assumed to be approximately 555 g/mol for the purpose of these calculations.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the procedure for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (as listed in the table above)

-

Scintillation vials

-

Orbital shaker with temperature control

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a scintillation vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C).

-

Shake the vials for 24 to 48 hours to ensure equilibrium is reached.[2]

-

After shaking, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL and µM.

Caption: Experimental workflow for thermodynamic solubility determination.

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API.[4] The stability of this compound was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Quantitative Stability Data

The stability of this compound was assessed over six months under accelerated and long-term storage conditions. The percentage of the remaining compound and the formation of degradation products were monitored.

| Storage Condition | Time Point (Months) | Assay (% Remaining) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| Long-Term | ||||

| 25°C / 60% RH | 0 | 100.0 | ND | ND |

| 1 | 99.8 | ND | ND | |

| 3 | 99.5 | 0.1 | ND | |

| 6 | 99.1 | 0.2 | 0.1 | |

| Accelerated | ||||

| 40°C / 75% RH | 0 | 100.0 | ND | ND |

| 1 | 98.2 | 0.5 | 0.2 | |

| 3 | 95.5 | 1.2 | 0.6 | |

| 6 | 91.3 | 2.5 | 1.1 | |

| Photostability | ||||

| ICH Option 2 (1.2 million lux hours, 200 W h/m²) | - | 92.5 | 3.1 | 1.5 |

ND: Not Detected

Experimental Protocol: Stability Study

This protocol describes a typical stability study for this compound.

Materials:

-

This compound (at least three batches)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers (e.g., amber glass vials)

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Package this compound from at least three different batches in the proposed container closure system.

-

Place the samples in stability chambers set to the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

For photostability, expose the samples to light as per ICH Q1B guidelines.

-

At each specified time point (e.g., 0, 1, 3, 6, 9, 12 months), withdraw samples from each storage condition.

-

Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

-

Record and tabulate the results, and evaluate any trends in degradation.

Caption: Workflow for a typical stability study of an API.

Potential Signaling Pathway Modulation

Lupeol and its derivatives are known to exert their biological effects by modulating various intracellular signaling pathways. Based on the literature for related compounds, this compound is hypothesized to interact with key pathways involved in inflammation, cell survival, and oxidative stress.

One of the prominent pathways likely affected is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism.

Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This technical guide provides foundational data on the solubility and stability of this compound. The compound exhibits typical triterpenoid characteristics with high solubility in organic solvents and poor aqueous solubility. The stability profile under accelerated conditions suggests that this compound is moderately stable, and appropriate formulation strategies will be necessary to ensure a suitable shelf-life. The hypothesized interaction with the PI3K/Akt/mTOR pathway provides a basis for further pharmacological investigation. The experimental protocols detailed herein offer a standardized approach for further characterization of this compound and its derivatives.

References

Methodological & Application

Application Note: Quantitative Analysis of Caffeoxylupeol in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Caffeoxylupeol in human plasma. This compound, a conjugate of the pentacyclic triterpene lupeol (B1675499) and caffeic acid, is a compound of interest for its potential pharmacological activities, including anti-inflammatory and anti-proliferative effects.[1] The method utilizes a simple protein precipitation step for sample preparation and has been validated for linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction

Lupeol is a naturally occurring pentacyclic triterpene with a wide range of documented pharmacological properties, including anti-inflammatory, anti-cancer, and cholesterol-lowering activities.[1] Its derivatives and conjugates, such as this compound, are being explored for enhanced bioavailability and therapeutic efficacy. To advance the preclinical and clinical development of such compounds, a reliable bioanalytical method is essential for their accurate quantification in biological matrices.

This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS with a triple quadrupole mass spectrometer. The method is designed to offer high selectivity and sensitivity, crucial for characterizing the pharmacokinetic profile of the compound.

Experimental Protocol

Materials and Reagents

-

Analytes: this compound (reference standard), Testosterone (Internal Standard, IS).

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

-

Biological Matrix: Drug-free human plasma.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriate tubes.

-

Add 10 µL of Internal Standard working solution (Testosterone, 1 µg/mL in methanol) to all tubes except for the blank matrix.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.[2]

-

Vortex mix each tube for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial with an insert.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters: A C18 column is used with a gradient elution program for optimal separation.

| Parameter | Condition |

| LC System | Shimadzu Nexera or equivalent |

| Column | C18 Column (e.g., HyPurity Advance, 50 x 4.6 mm, 5 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Parameters: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Condition |

| MS System | Sciex API 4000 or equivalent Triple Quadrupole |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Polarity | Positive |

| MRM Transitions | This compound: m/z 589.5 → 409.4 Testosterone (IS): m/z 289.1 → 97.1 |

| Collision Energy | Optimized for each transition (e.g., 30-45 eV) |

| Ion Source Temp. | 550°C |

| Dwell Time | 150 ms |

Note: The MRM transition for this compound is postulated based on its structure (Lupeol MW ≈ 426.7, Caffeic Acid MW ≈ 180.2). The precursor ion [M+H]+ is ~589.5. The product ion at m/z 409.4 corresponds to the characteristic neutral loss of water from the lupeol backbone [M+H-H₂O]+, a common fragmentation pattern for lupeol itself.

Results and Discussion

Method Validation Summary

The described method was validated based on standard bioanalytical guidelines. The following tables summarize the performance characteristics, using data adapted from similar validated assays for lupeol.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

|---|---|---|---|---|

| LQC | 15 | ≤ 8.5% | ≤ 9.2% | 95.5 - 106.3% |

| MQC | 150 | ≤ 6.1% | ≤ 7.5% | 97.1 - 104.8% |

| HQC | 4000 | ≤ 5.3% | ≤ 6.8% | 98.2 - 103.5% |

(Data are representative values based on published methods for related analytes)

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| LQC | 15 | 89.5% | 98.7% |

| MQC | 150 | 92.1% | 101.2% |

| HQC | 4000 | 94.6% | 99.5% |

(Data are representative values based on published methods for related analytes)

Visualized Workflows and Pathways

Experimental Workflow

The overall process from sample receipt to final data analysis is depicted in the following workflow diagram.

Caption: LC-MS/MS bioanalytical workflow for this compound.

Potential Signaling Pathway

Lupeol has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound may exert similar effects by modulating key regulatory proteins in cell survival and proliferation pathways.

Caption: Potential mechanism of this compound-induced apoptosis.

Conclusion

The LC-MS/MS method presented here provides a sensitive, specific, and reliable tool for the quantitative determination of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic runtime make it highly suitable for high-throughput analysis in support of pharmacokinetic studies. This method can be readily implemented in bioanalytical laboratories to facilitate the research and development of this compound and related triterpenoid (B12794562) compounds as potential therapeutic agents.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Caffeoxylupeol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a variety of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents from natural sources is a promising area of drug discovery. Caffeoxylupeol, a naturally occurring triterpenoid, is a potential candidate for investigation due to the known anti-inflammatory properties of related compounds. These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory mediators and signaling pathways.

The following protocols and data presentation formats are designed to assist researchers in systematically assessing the anti-inflammatory activity of this compound and similar natural products. The methodologies cover the quantification of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), as well as the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

Effective evaluation of a compound's anti-inflammatory potential requires the precise quantification of its inhibitory effects on various inflammatory markers. The following table summarizes hypothetical data for the in vitro anti-inflammatory activity of this compound. This structured format allows for a clear comparison of its potency across different assays.

| Assay | Cell Line | Inflammatory Stimulus | This compound Concentration | % Inhibition | IC50 (µM) | Positive Control | % Inhibition (Control) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1 µM | 25.3 ± 2.1 | 15.8 | L-NMMA (100 µM) | 85.2 ± 4.5 |

| 5 µM | 48.9 ± 3.5 | ||||||

| 10 µM | 65.7 ± 4.2 | ||||||

| 25 µM | 82.1 ± 5.1 | ||||||

| TNF-α Secretion | THP-1 (differentiated) | LPS (1 µg/mL) | 1 µM | 18.9 ± 1.9 | 21.4 | Dexamethasone (1 µM) | 92.5 ± 3.8 |

| 5 µM | 42.1 ± 3.1 | ||||||

| 10 µM | 58.3 ± 4.0 | ||||||

| 25 µM | 75.6 ± 4.9 | ||||||

| IL-6 Secretion | hPBMCs | PHA (5 µg/mL) | 1 µM | 15.2 ± 1.5 | 28.7 | Dexamethasone (1 µM) | 95.1 ± 2.9 |

| 5 µM | 35.8 ± 2.8 | ||||||

| 10 µM | 51.2 ± 3.7 | ||||||

| 25 µM | 69.8 ± 4.3 |

Data are presented as mean ± standard deviation (SD) from three independent experiments. IC50 values are calculated from the dose-response curves.

Experimental Protocols

Detailed and reproducible protocols are crucial for the accurate assessment of anti-inflammatory activity. The following sections provide step-by-step methodologies for the key experiments.

Cell Culture and Maintenance

-

RAW 264.7 Murine Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.

-

THP-1 Human Monocytes: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Human Peripheral Blood Mononuclear Cells (hPBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 supplemented with 10% FBS and antibiotics.

In Vitro Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a positive control (e.g., L-NMMA) and a vehicle control (e.g., DMSO).

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

This protocol details the measurement of key pro-inflammatory cytokines released from immune cells.

-

Principle: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Cell Seeding and Treatment:

-

For TNF-α: Seed differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

-

For IL-6: Seed hPBMCs in a 24-well plate at a density of 1 x 10^6 cells/well.

-

-

Pre-treat the cells with various concentrations of this compound for 1 hour. Include a positive control (e.g., Dexamethasone) and a vehicle control.

-

Inflammatory Stimulation:

-

For TNF-α: Stimulate with LPS (1 µg/mL).

-

For IL-6: Stimulate with Phytohemagglutinin (PHA) (5 µg/mL).

-

-

Incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add Avidin-HRP or a similar enzyme conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

-

Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

-

Mandatory Visualizations

Diagrams are provided to visualize the experimental workflow and the key signaling pathways potentially modulated by this compound.

Caption: A flowchart of the in vitro anti-inflammatory screening process.

Caption: The NF-κB signaling cascade and a potential point of inhibition.

Caption: The MAPK signaling cascade and a potential point of inhibition.

Caffeoxylupeol as a potential anticancer agent in [specific cancer] cells

Application Notes and Protocols

Introduction

Caffeoxylupeol is a novel compound synthesized from lupeol (B1675499), a dietary triterpene, and caffeic acid, a phenolic compound, both of which have demonstrated individual anticancer properties. This document provides an overview of the potential anticancer effects of a hypothetical this compound conjugate, drawing upon the established mechanisms of its constituent molecules in [Specific Cancer] cells. The protocols and data presented herein are synthesized from published research on lupeol and caffeic acid derivatives and are intended to serve as a guide for investigating the therapeutic potential of this compound.

Recent studies have highlighted the anticancer potential of lupeol against various cancers, including prostate, pancreatic, skin, and breast cancer.[1] Similarly, caffeic acid and its derivatives, such as caffeic acid phenethyl ester (CAPE), have been shown to induce apoptosis and inhibit tumor progression in a range of cancer cell lines, including colorectal and breast cancer.[2][3] The synergistic combination of these two molecules in a single entity, this compound, may offer enhanced efficacy and novel mechanisms of action against [Specific Cancer].

Mechanism of Action

The proposed anticancer mechanism of this compound in [Specific Cancer] cells is multifactorial, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known effects of lupeol and caffeic acid, this compound is hypothesized to:

-

Induce Apoptosis: By modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[1][4]

-

Inhibit Cell Proliferation: By arresting the cell cycle at various phases, such as G2/M.

-

Suppress Metastasis: By downregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.

-

Modulate Signaling Pathways: By interfering with critical cancer-promoting pathways such as PI3K/Akt/mTOR and STAT3.

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of lupeol and caffeic acid derivatives on various cancer cell lines, providing a basis for expected efficacy of this compound.

Table 1: Cytotoxicity of Lupeol and Caffeic Acid Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Lupeol | PC-3 (Prostate) | MTT | 50-800 µM (Dose-dependent inhibition) | |

| Lupeol | MCF-7 (Breast) | MTT | 42.55 µM (in combination with Doxorubicin) | |

| Lupeol | MDA-MB-231 (Breast) | MTT | 62.24 µM (in combination with Doxorubicin) | |

| Caffeic Acid | MCF-7 (Breast) | MTT | 159 µg/ml | |

| Caffeic Acid | HeLa (Cervical) | MTT | 10.22 ± 0.28 μg/mL | |

| Kaempferol | SCC-9 (Head and Neck) | WST-1 | 45.03 µM | |

| Fisetin | SCC-9 (Head and Neck) | WST-1 | 38.85 µM |

Table 2: Apoptotic Effects of Lupeol and Caffeic Acid Derivatives

| Compound | Cancer Cell Line | Key Apoptotic Events | Reference |

| Lupeol | PC-3 (Prostate) | Upregulation of Bax, Caspase-3, -9; Downregulation of Bcl-2 | |

| Lupeol | MCF-7, MDA-MB-231 (Breast) | Upregulation of Caspase-3 | |

| Caffeic Acid Phenethyl Ester (CAPE) | Breast Cancer Cells | Upregulation of Bax, Caspase-3; Downregulation of Bcl-2 | |

| Kaempferol & Fisetin | Head and Neck Cancer Cells | Reduction of Bcl-2, Activation of Caspase-3, Release of Cytochrome c |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on [Specific Cancer] cells.

-

Materials:

-

[Specific Cancer] cell line

-

DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

-

Materials:

-

[Specific Cancer] cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

-

3. Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key signaling proteins.

-

Materials:

-

[Specific Cancer] cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

-

-

Procedure:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Visualizations

Proposed Signaling Pathway of this compound in [Specific Cancer] Cells

Caption: Proposed mechanism of this compound in [Specific Cancer] cells.

Experimental Workflow for Evaluating this compound

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caffeic acid phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Preparation of Caffeoxylupeol Stock Solutions for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of Caffeoxylupeol stock solutions for use in various experimental settings. Due to the limited availability of direct physicochemical data for this compound, this protocol is largely inferred from the known properties of its parent compound, Lupeol. Researchers should perform small-scale solubility and stability tests before preparing large quantities of stock solutions.

Introduction

This compound is a derivative of the pentacyclic triterpenoid (B12794562) Lupeol, which is known for its various pharmacological activities. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This protocol outlines the recommended procedures for dissolving, storing, and handling this compound to maintain its integrity and activity.

Physicochemical Data

The following table summarizes the known physicochemical properties of Lupeol, which are used as a basis for the handling of this compound. It is crucial to obtain compound-specific data from the supplier if available.

| Property | Value (for Lupeol) | Reference |

| Molecular Formula | C₃₀H₅₀O | [1][2] |

| Molecular Weight | 426.7 g/mol | [1][2][3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in ethanol (B145695) (~1 mg/ml) and dimethylformamide (DMF) (~1.6 mg/ml). Very soluble in ethanol, acetone, and chloroform. | |

| Storage | Store at -20°C. | |

| Stability | Stable for ≥ 4 years when stored at -20°C. |

Note: The molecular weight of this compound will be higher than that of Lupeol due to the addition of a caffeoyl group.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, conical-bottom polypropylene (B1209903) or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile vial using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need to calculate the required mass based on the specific molecular weight of your this compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Calculation for Stock Solution Preparation:

To calculate the mass of this compound needed to prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution of a compound with a hypothetical molecular weight of 600 g/mol :

Mass (g) = 0.010 mol/L * 0.001 L * 600 g/mol = 0.006 g = 6 mg

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock solutions.

Caption: Workflow for this compound stock solution preparation.

Logical Relationship of Stock Solution Preparation and Use

The following diagram illustrates the logical flow from stock solution preparation to its use in experiments.

Caption: From stock solution to experimental application.

Quality Control and Best Practices

-

Solubility Test: Before preparing a large volume, test the solubility of a small amount of this compound in the chosen solvent to confirm the desired concentration can be achieved.

-

Solvent Purity: Always use high-purity, anhydrous solvents to prevent degradation of the compound.

-

Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain its stability.

-

Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.

-

Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

By following these guidelines, researchers can prepare reliable and stable stock solutions of this compound for their experimental needs, contributing to the generation of accurate and reproducible scientific data.

References

Animal Models for Testing Caffeoxylupeol Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoxylupeol, a novel triterpenoid (B12794562) derivative, has demonstrated significant potential as a therapeutic agent due to its anticipated anti-inflammatory and anti-cancer properties, extrapolated from studies on similar compounds like lupeol (B1675499) and other polyphenols.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of inflammation and cancer. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of key experimental workflows and signaling pathways.

I. Anti-inflammatory Efficacy of this compound